molecular formula C12H15NO4 B554440 Z-Ala-OMe CAS No. 28819-05-8

Z-Ala-OMe

Cat. No. B554440
CAS RN: 28819-05-8
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-VIFPVBQESA-N
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Description

Z-Ala-OMe, also known as N-benzoxycarbonyl-L-alanine methyl ester, is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .


Synthesis Analysis

This compound can be synthesized using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The ester of Z-Ala-Phe-OMe is then hydrolyzed using αCT to form Z-Ala-Phe-OH .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a carbonyl group, which is linked to an alanine residue that is further connected to a methyl ester . The compound has a 2D structure and a 3D conformer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 237.10010796 g/mol .

Scientific Research Applications

  • Green Synthesis in Food Industry : Z-Ala-OMe plays a role in the synthesis of the bitter-taste dipeptide Ala-Phe, a potential caffeine substitute for the food industry. A study demonstrated a clean, synthetic route for preparing this dipeptide using enzymes, metal catalysts, and magnetic nanoparticles, highlighting its role in green technologies for producing high-solubility and low-toxicity compounds (Ungaro et al., 2015).

  • Peptide Synthesis and Proteinase Inhibition : Research on Z-Gln-Val-Val-OMe, a small synthetic thiol proteinase inhibitor with sequences common in several thiol proteinase inhibitors, revealed its protective effect on papain and potential for peptide synthesis (Teno et al., 1987).

  • Enzymatic Synthesis of Silicon-Containing Dipeptides : A study focusing on the enzymatic synthesis of silicon-containing dipeptides used 3-trimethylsilylalanine (TMS-Ala) and demonstrated the role of this compound derivatives in this process (Ishikawa et al., 1999).

  • Conformational Studies in Peptides : this compound has been utilized in conformational studies of peptides, aiding in understanding peptide structures and interactions, which is crucial in fields like biochemistry and molecular biology (Maeji et al., 2009).

  • Continuous Synthesis of Peptide Amides : this compound was used in the synthesis of peptide amides in a study examining the efficiency of immobilized proteases in continuous reaction systems. This study provides insights into the industrial-scale production of peptides (Corici et al., 2011).

  • Structural Analysis and Crystallography : The large crystals of the methyl ester of the N-a-benzyloxycarbonyl protected Ala-Phe dipeptide (Z-AF-OMe) were obtained for structural analysis, showcasing the importance of this compound in crystallographic studies and structural biology (Alfonso et al., 2011).

properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426359
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28819-05-8
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?

A1: this compound, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.

Q2: How does the choice of enzyme affect the reaction with this compound?

A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:

  • Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using this compound. The esterase activity allows ficin to cleave the methyl ester bond in this compound, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.
  • Papain: This protease is also capable of catalyzing dipeptide synthesis using this compound as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.

Q3: Are there any limitations to using this compound in enzymatic dipeptide synthesis?

A3: While this compound proves to be a useful acyl donor, some potential limitations exist:

  • Yield: The dipeptide yield varies depending on the enzyme, reaction conditions, and the nucleophile used. For instance, yields ranged from 5% to 91% depending on the amino acid coupled with this compound using ficin as the biocatalyst [].

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